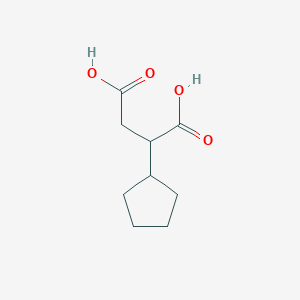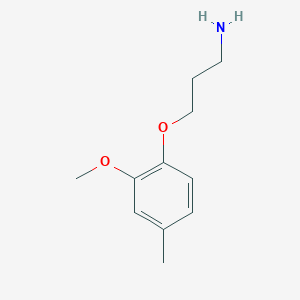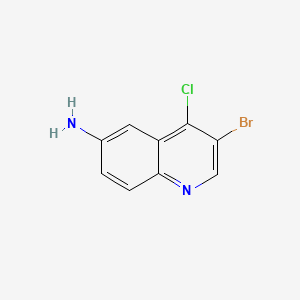
3-Bromo-4-chloroquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloroquinolin-6-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C9H6BrClN2 and is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloroquinolin-6-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For instance, 4-chloroquinoline can be brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-Bromo-4-chloroquinoline. This intermediate can then be converted to this compound through amination reactions using ammonia or amine derivatives under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-chloroquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of various substituted quinolines.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Coupling: Biaryl derivatives
Aplicaciones Científicas De Investigación
3-Bromo-4-chloroquinolin-6-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer drugs.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloroquinolin-6-amine depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity . The presence of bromine and chlorine atoms can enhance its binding affinity to the target proteins, leading to increased potency .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-6-chloroquinoline: Similar structure but lacks the amine group at the 6-position.
3-Chloro-4-bromoquinoline: Positional isomer with different substitution pattern.
3-Bromo-4-chloroquinoline-2-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
3-Bromo-4-chloroquinolin-6-amine is unique due to the presence of both bromine and chlorine atoms along with an amine group on the quinoline ring. This combination of functional groups provides a unique reactivity profile and potential for diverse biological activities, making it a valuable compound in medicinal chemistry and other scientific research fields .
Propiedades
Fórmula molecular |
C9H6BrClN2 |
|---|---|
Peso molecular |
257.51 g/mol |
Nombre IUPAC |
3-bromo-4-chloroquinolin-6-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H,12H2 |
Clave InChI |
LNURIWGUCLBEKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C=C1N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


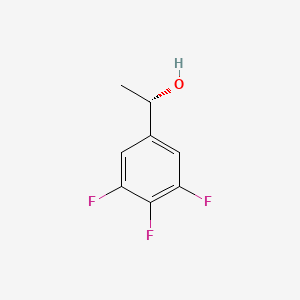

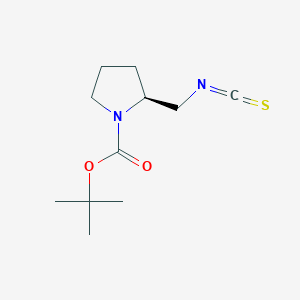
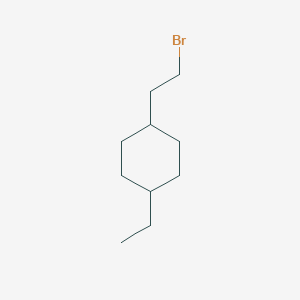
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)

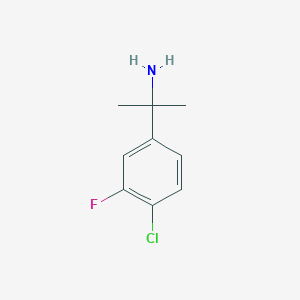
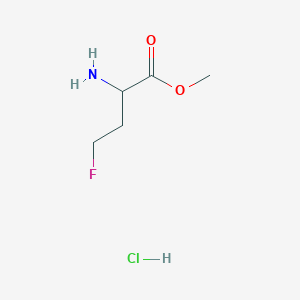
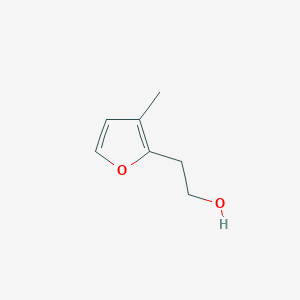
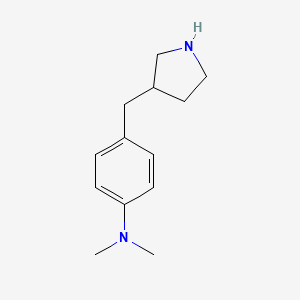
![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)
